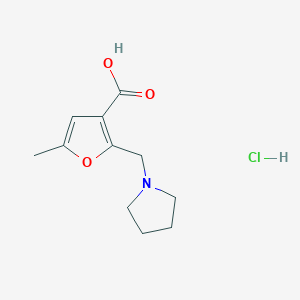
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride
Descripción general
Descripción
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride (MPFCH) is a synthetic compound that is used in a variety of scientific research applications. It is a hydrochloride salt of a carboxylic acid, which is composed of a methyl-pyrrolidin-ylmethyl-furan structure. This compound has been used in a range of research studies, including biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of the synthesis of MPFCH, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Aplicaciones Científicas De Investigación
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications, such as biochemical and physiological studies. It has been used to study the effects of drugs on the body, as well as the effects of certain hormones and neurotransmitters. It has also been used in laboratory experiments to study the mechanisms of action of certain compounds, as well as their effects on cells and tissues. In addition, 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride has been used to study the effects of certain compounds on the immune system and the development of diseases.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological processes. It is also thought that the compound may act as an agonist for certain receptors, resulting in the activation of certain pathways.
Biochemical and Physiological Effects
The effects of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride on the body have not been extensively studied. However, it is believed that the compound may affect the levels of certain hormones and neurotransmitters in the body. It is also thought that the compound may affect the immune system, as well as the development of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride in laboratory experiments has several advantages and limitations. One of the main advantages is that it can be used to study the effects of certain compounds on the body, as well as their mechanisms of action. It is also relatively easy to synthesize and can be purified and analyzed quickly. However, the compound is not widely available, and it is expensive to purchase. In addition, the effects of the compound on the body are not yet fully understood, so it is difficult to predict the outcome of experiments.
Direcciones Futuras
There are a number of possible future directions for research involving 5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride. One possibility is to further study the effects of the compound on the body, as well as its mechanism of action. Another possibility is to develop new methods for synthesizing the compound, as well as new methods for analyzing and purifying it. Finally, further studies could be conducted to explore the potential applications of the compound in medical and pharmaceutical research.
Propiedades
IUPAC Name |
5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-6-9(11(13)14)10(15-8)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPPUICEIHSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)CN2CCCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
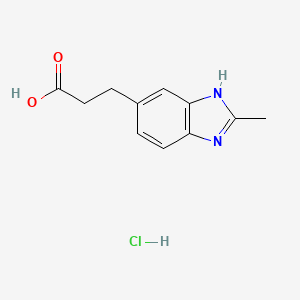
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1389420.png)
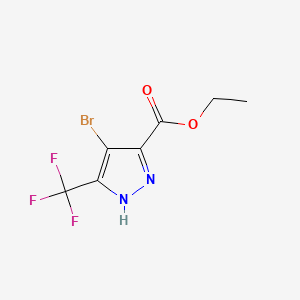

![6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389424.png)

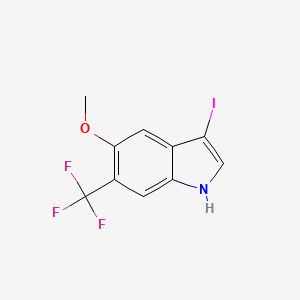

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389429.png)
![1-[4-Nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid](/img/structure/B1389434.png)
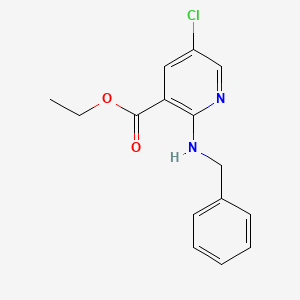
![3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1389436.png)
![N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline](/img/structure/B1389437.png)